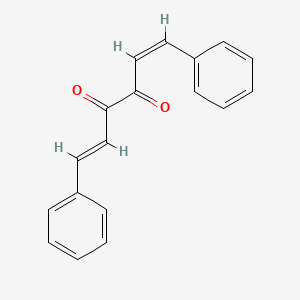![molecular formula C13H20N2O2S4 B14489364 Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate CAS No. 64394-69-0](/img/structure/B14489364.png)
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate is a chemical compound that features a unique structure incorporating pyrrolidine rings and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate typically involves the reaction of pyrrolidine with carbon disulfide and methyl chloroacetate. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the desired product. The process can be summarized as follows:
Step 1: Pyrrolidine reacts with carbon disulfide to form pyrrolidine-1-carbothioyl.
Step 2: The intermediate product then reacts with methyl chloroacetate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors that regulate biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Pyrrolidine-1-carbothioyl derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate is unique due to its dual pyrrolidine rings and sulfur atoms, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64394-69-0 |
|---|---|
Formule moléculaire |
C13H20N2O2S4 |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
methyl 2,2-bis(pyrrolidine-1-carbothioylsulfanyl)acetate |
InChI |
InChI=1S/C13H20N2O2S4/c1-17-10(16)11(20-12(18)14-6-2-3-7-14)21-13(19)15-8-4-5-9-15/h11H,2-9H2,1H3 |
Clé InChI |
KKTNHQBVFHNKCB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(SC(=S)N1CCCC1)SC(=S)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



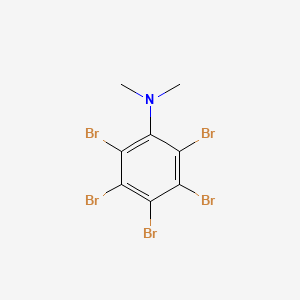
![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
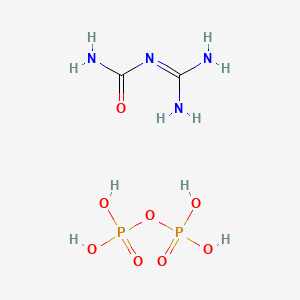
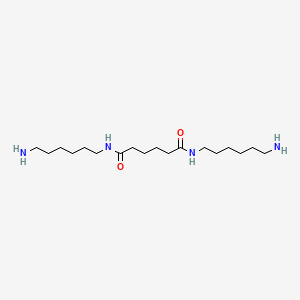
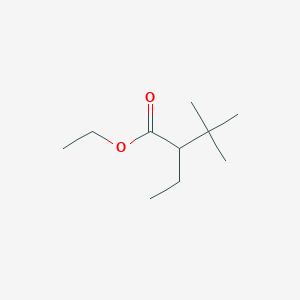
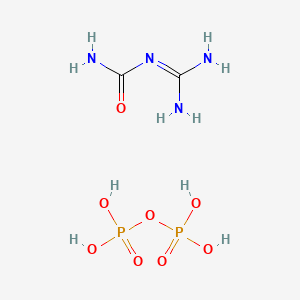
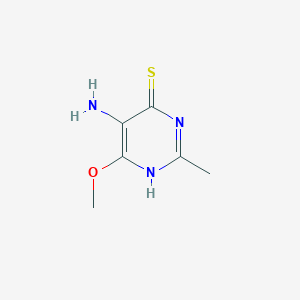

![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)


